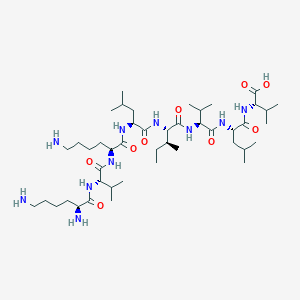![molecular formula C26H35NO5S B12540546 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-67-8](/img/structure/B12540546.png)
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound features a methoxy group at the 6th position of the indole ring and a sulfonyl group attached to a methoxyphenyl moiety, making it a unique and potentially valuable molecule for research and industrial applications.
Métodos De Preparación
The synthesis of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The methoxy and sulfonyl groups can be introduced through subsequent reactions involving appropriate reagents such as methanesulfonic acid and methoxyphenyl derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups at various positions on the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The methoxy and sulfonyl groups may enhance its binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include other indole derivatives such as:
6-Methoxyindole: Lacks the decanol and sulfonyl groups, making it less complex and potentially less biologically active.
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
1-Methyl-1H-indole-3-carbaldehyde: Features a methyl group and an aldehyde group, differing in structure and reactivity.
The uniqueness of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
651331-67-8 |
|---|---|
Fórmula molecular |
C26H35NO5S |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
10-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol |
InChI |
InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-17-14-23(32-2)19-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3 |
Clave InChI |
RQDPPZAUCSIINO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
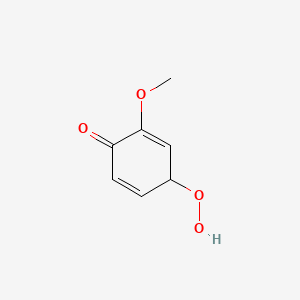
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
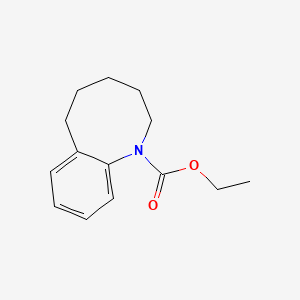
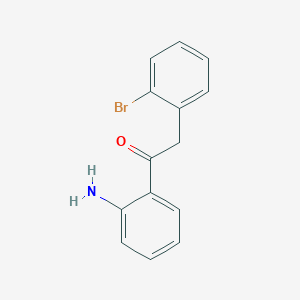

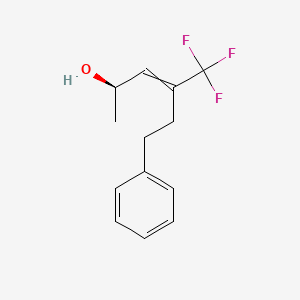
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
